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molecular formula C15H10BrIO2 B8412226 2-bromo-7-iodo-9-vinyl-9H-xanthen-9-ol

2-bromo-7-iodo-9-vinyl-9H-xanthen-9-ol

Cat. No. B8412226
M. Wt: 429.05 g/mol
InChI Key: SWAKGEVTBKVXTE-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

To a solution of vinylmagnesium chloride (6.86 mL, 10.97 mmol) at −78° C. under nitrogen atmosphere was added drop wise a solution of 2-bromo-7-iodo-9H-xanthen-9-one (2.00 g, 4.99 mmol) in THF (30 mL). The reaction mixture was allowed to slowly warm to −10° C., then the reaction was quenched with saturated NH4Cl. The mixture was extracted with EtOAc followed by a solvent mixture of CHCl3: i-PrOH (3:1). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude material was purified by filtration over silica gel (10% EtOAc/hexane) to give 2.14 g of 2-bromo-7-iodo-9-vinyl-9H-xanthen-9-ol as a white solid.
Quantity
6.86 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Cl)=[CH2:2].[Br:5][C:6]1[CH:19]=[CH:18][C:17]2[O:16][C:15]3[C:10](=[CH:11][C:12]([I:20])=[CH:13][CH:14]=3)[C:9](=[O:21])[C:8]=2[CH:7]=1>C1COCC1>[Br:5][C:6]1[CH:19]=[CH:18][C:17]2[O:16][C:15]3[C:10](=[CH:11][C:12]([I:20])=[CH:13][CH:14]=3)[C:9]([CH:1]=[CH2:2])([OH:21])[C:8]=2[CH:7]=1

Inputs

Step One
Name
Quantity
6.86 mL
Type
reactant
Smiles
C(=C)[Mg]Cl
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)I)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
ADDITION
Type
ADDITION
Details
followed by a solvent mixture of CHCl3: i-PrOH (3:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The crude material was purified by filtration over silica gel (10% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)I)(O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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